Pyrrolidine, 1,1'-(dimethylsilylene)bis-
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Overview
Description
Pyrrolidine, 1,1’-(dimethylsilylene)bis- is an organic compound with the molecular formula C10H22N2Si. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine, 1,1’-(dimethylsilylene)bis- can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of pyrrolidine, 1,1’-(dimethylsilylene)bis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1,1’-(dimethylsilylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted pyrrolidines .
Scientific Research Applications
Pyrrolidine, 1,1’-(dimethylsilylene)bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyrrolidine, 1,1’-(dimethylsilylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Pyrrole: An aromatic analog with a five-membered ring containing one nitrogen atom.
Uniqueness
Pyrrolidine, 1,1’-(dimethylsilylene)bis- is unique due to the presence of the dimethylsilylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other pyrrolidine derivatives .
Properties
CAS No. |
64191-88-4 |
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Molecular Formula |
C10H22N2Si |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
dimethyl(dipyrrolidin-1-yl)silane |
InChI |
InChI=1S/C10H22N2Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3 |
InChI Key |
OFKNHDDXWSOGKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N1CCCC1)N2CCCC2 |
Origin of Product |
United States |
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